Cas no 1609-28-5 (2-Propenamide, N-hydroxy-)

2-Propenamide, N-hydroxy- 化学的及び物理的性質
名前と識別子
-
- 2-Propenamide, N-hydroxy-
- N-hydroxyprop-2-enamide
- N-hydroxyacrylamide
- acrylohydroxamic acid
- HQVFKSDWNYVAQD-UHFFFAOYSA-N
- n-hydroxy acrylamide
- acrylohydroximic acid
- G79166
- 1609-28-5
- AKOS012977824
- DTXSID80502259
-
- インチ: InChI=1S/C3H5NO2/c1-2-3(5)4-6/h2,6H,1H2,(H,4,5)
- InChIKey: HQVFKSDWNYVAQD-UHFFFAOYSA-N
- ほほえんだ: C=CC(=O)NO
計算された属性
- せいみつぶんしりょう: 87.03205
- どういたいしつりょう: 87.032028402g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 69.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- PSA: 49.33
2-Propenamide, N-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1263554-100mg |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 100mg |
$130 | 2024-06-07 | |
eNovation Chemicals LLC | Y1263554-5g |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 5g |
$1270 | 2023-09-04 | |
Aaron | AR001W6C-500mg |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 500mg |
$259.00 | 2025-02-12 | |
Aaron | AR001W6C-5g |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 5g |
$1467.00 | 2023-12-15 | |
1PlusChem | 1P001VY0-100mg |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 100mg |
$97.00 | 2024-06-20 | |
eNovation Chemicals LLC | Y1263554-1g |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 1g |
$295 | 2025-02-27 | |
eNovation Chemicals LLC | Y1263554-100mg |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 100mg |
$135 | 2025-02-27 | |
eNovation Chemicals LLC | Y1263554-100mg |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 100mg |
$135 | 2025-03-01 | |
eNovation Chemicals LLC | Y1263554-500mg |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 500mg |
$220 | 2024-06-07 | |
1PlusChem | 1P001VY0-1g |
2-Propenamide, N-hydroxy- |
1609-28-5 | 95% | 1g |
$279.00 | 2024-06-20 |
2-Propenamide, N-hydroxy- 関連文献
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Xingyi Jin,Dongyuan Li,Libo Sun,Cheng-Long Wang,Fu-Quan Bai RSC Adv. 2018 8 19804
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Minh Sang Doan,Eun Jae Park,Duong Tien Anh,Do Thi Mai Dung,Le Quang-Bao,Pham-The Hai,Dao Thi Kim Oanh,Truong Thanh Tung,Ik Ho Na,Joo Hee Kwon,Jong Soon Kang,Sang-Bae Han,Dinh Thi Thanh Hai,Nguyen-Hai Nam New J. Chem. 2023 47 4478
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Namrata Singh,Yevgen Karpichev,Rahul Sharma,Bhanushree Gupta,Arvind K. Sahu,Manmohan L. Satnami,Kallol K. Ghosh Org. Biomol. Chem. 2015 13 2827
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Samir El-Rayes,Gomaa M. S.,Abouelmagd A.,Walid Fathalla,Ibrahim. A. I. Ali RSC Adv. 2019 9 13896
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Nellore Bhanu Chandar,Rabindranath Lo,Manoj K. Kesharwani,Bishwajit Ganguly Med. Chem. Commun. 2015 6 871
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He Liang,Stephen J. Russell,David J. Wood,Giuseppe Tronci J. Mater. Chem. B 2018 6 3703
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Samir Z. Zard Chem. Soc. Rev. 2008 37 1603
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Valmir B. Silva,Yane H. Santos,Renata Hellinger,Sergui Mansour,Antonin Delaune,Julien Legros,Sergey Zinoviev,Evandro S. Nogueira,Elisa S. Orth Green Chem. 2022 24 585
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Karim Daliri,Kurt Pfannkuche,Bora Garipcan Soft Matter 2021 17 1156
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Hsueh-Yun Lee,Li-Ting Wang,Yu-Hsuan Li,Shiow-Lin Pan,Yi-Lin Chen,Che-Ming Teng,Jing-Ping Liou Org. Biomol. Chem. 2014 12 8966
2-Propenamide, N-hydroxy-に関する追加情報
Professional Introduction to 2-Propenamide, N-hydroxy- (CAS No: 1609-28-5)
2-Propenamide, N-hydroxy-, identified by the Chemical Abstracts Service Number (CAS No) 1609-28-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, also known as N-hydroxyacrylamide, belongs to the class of amides derived from acrylic acid. Its unique structural properties and reactivity make it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal chemistry.
The molecular structure of N-hydroxyacrylamide consists of a central carbon atom double-bonded to an oxygen atom, forming a carbonyl group, which is attached to an amine group via a hydroxyl-substituted propene backbone. This configuration imparts distinctive chemical behavior, making it a versatile building block for more complex molecules. The presence of both hydroxyl and amine functional groups allows for diverse chemical modifications, enabling its use in the synthesis of various pharmacologically active compounds.
In recent years, N-hydroxyacrylamide has garnered attention due to its role in the development of novel therapeutic agents. One of the most promising applications is its use as a precursor in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in numerous biological processes, including inflammation and viral replication. By inhibiting specific proteases, N-hydroxyacrylamide derivatives have shown potential in treating conditions such as cancer and infectious diseases.
Recent studies have highlighted the compound's significance in drug discovery. Researchers have demonstrated that modifications to the N-hydroxyacrylamide core can enhance its binding affinity to target enzymes while reducing toxicity. For instance, derivatives with optimized hydrophobicity and charge distribution have been found to exhibit improved pharmacokinetic profiles. These findings underscore the importance of N-hydroxyacrylamide as a scaffold for developing next-generation therapeutics.
The compound's reactivity also makes it valuable in materials science. N-hydroxyacrylamide can participate in polymerization reactions, leading to the formation of biodegradable polymers with potential applications in drug delivery systems. These polymers can be engineered to release therapeutic agents at targeted sites, improving treatment efficacy and minimizing side effects. Such advancements highlight the broad utility of N-hydroxyacrylamide beyond pharmaceuticals.
From a synthetic chemistry perspective, 2-Propenamide, N-hydroxy- (CAS No: 1609-28-5) offers unique opportunities for innovation. Its ability to undergo nucleophilic addition reactions allows for the introduction of various functional groups, enabling the creation of diverse molecular architectures. This flexibility is particularly useful in designing molecules with specific biological activities. Additionally, the compound's stability under various reaction conditions makes it a reliable choice for multi-step synthetic routes.
The pharmaceutical industry has been particularly interested in exploring N-hydroxyacrylamide derivatives as kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is associated with several diseases, including cancer. By developing inhibitors that target specific kinases, researchers aim to modulate these pathways and restore normal cellular function. Preliminary studies suggest that N-hydroxyacrylamide-based inhibitors exhibit promising antitumor activity.
In conclusion, 2-Propenamide, N-hydroxy- (CAS No: 1609-28-5) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and drug development is likely to grow.
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